5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one
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Overview
Description
5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one typically involves the reaction of 3-amino-4-methylbenzoic acid with hydrazine hydrate, followed by cyclization. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazoles .
Scientific Research Applications
5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds. Its triazole ring is a common motif in many drugs due to its stability and biological activity.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity and thermal stability.
Biological Research: It serves as a probe in biochemical studies to understand enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This binding often occurs through hydrogen bonding and hydrophobic interactions, affecting the function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methylphenyl)pyrazole: Another compound with a similar structure but different ring system.
3-Amino-4-methylbenzoic acid: A precursor in the synthesis of the triazole compound.
Uniqueness
5-(3-Amino-4-methylphenyl)-4,5-dihydro-1,2,4-triazol-3-one is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to participate in various reactions and its applications in multiple fields make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(3-amino-4-methylphenyl)-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-6(4-7(5)10)8-11-9(14)13-12-8/h2-4,8H,10H2,1H3,(H,11,14) |
InChI Key |
NBLMCWRXWVRJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2NC(=O)N=N2)N |
Origin of Product |
United States |
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